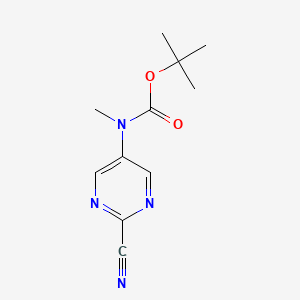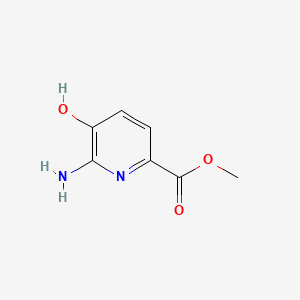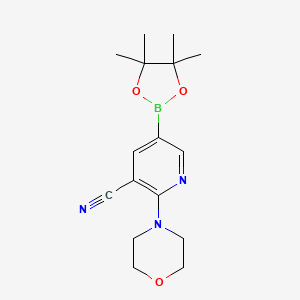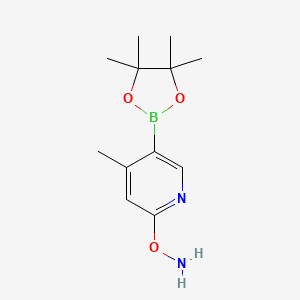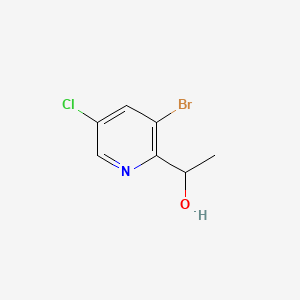
1-(3-Bromo-5-chloropyridin-2-yl)éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-chloropyridin-2-yl)ethanol is a chemical compound with the CAS Number: 1374651-62-3 . It has a molecular weight of 236.5 and its IUPAC name is 1-(3-bromo-5-chloro-2-pyridinyl)ethanol . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 1-(3-Bromo-5-chloropyridin-2-YL)ethanol is 1S/C7H7BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-4,11H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(3-Bromo-5-chloropyridin-2-YL)ethanol is a solid or semi-solid or lump or liquid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Agrochimie et pesticides
Les composés contenant de la pyridine, tels que le 1-(3-bromo-5-chloropyridin-2-yl)éthanol, ont été explorés pour leurs activités insecticides, fongicides et herbicides . Les chercheurs ont étudié leur potentiel en tant qu'ingrédients actifs dans les produits agrochimiques, en particulier les insecticides. La structure du composé peut contribuer à son efficacité contre les ravageurs et les agents pathogènes.
Chimie médicinale et développement de médicaments
Les pyrazoles, y compris ceux contenant des cycles pyridine, présentent diverses propriétés biologiques. Ils ont été étudiés pour leurs activités antibactériennes, antivirales et antioxydantes . Les chercheurs pourraient explorer les dérivés du this compound comme candidats médicaments potentiels. La présence des substituants bromo et chloro pourrait influencer les interactions avec les cibles biologiques.
Études d'inhibition enzymatique
Le groupe amide dans les composés N-hydroxyle amide joue un rôle crucial dans les molécules biologiques. Certaines N-hydroxyle amides sont connues pour inhiber des enzymes, telles que la ketol-acide réductoisomérase (KARI) et d'autres voies métaboliques . Enquêter sur les effets inhibiteurs des dérivés du this compound sur des enzymes spécifiques pourrait être précieux pour la découverte de médicaments.
Chimie analytique
Certains composés N-hydroxyle amide servent de réactifs analytiques . Les chercheurs pourraient explorer l'utilisation de dérivés du this compound en chimie analytique, comme la détection de groupes fonctionnels spécifiques ou la caractérisation d'autres composés.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Propriétés
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVBGIYQOJAROI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857415 |
Source


|
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374651-62-3 |
Source


|
| Record name | 2-Pyridinemethanol, 3-bromo-5-chloro-α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)
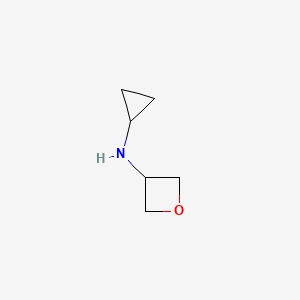
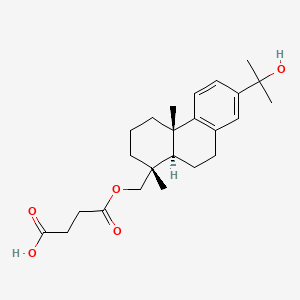
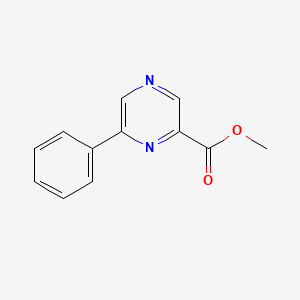
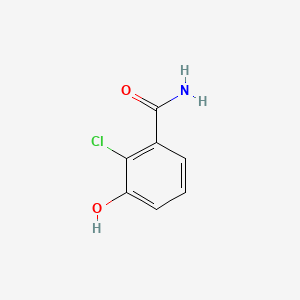
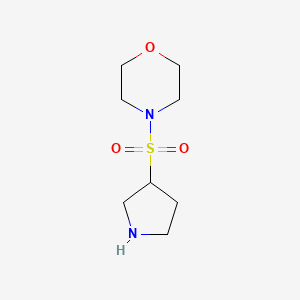
![[3,3'-Bipyridin]-4-amine](/img/structure/B577632.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B577635.png)
